molecular formula C14H25NO3 B6236989 tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate CAS No. 1780338-96-6

tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate

Cat. No.: B6236989
CAS No.: 1780338-96-6
M. Wt: 255.35 g/mol
InChI Key: CHBSYVJKMFAEEX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications. This particular compound features a tert-butyl group, a cyclopentylmethyl moiety, and a 3-oxopropyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate typically involves the following steps:

  • Formation of the Carbamate Group: : This can be achieved by reacting tert-butyl chloroformate with an appropriate amine, such as 2-(cyclopentylmethyl)-3-aminopropanol, under basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

  • Oxidation: : The hydroxyl group in the intermediate can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This step converts the hydroxyl group to a 3-oxopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the ketone group can yield the corresponding alcohol, which can be further functionalized.

  • Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Alcohols: From reduction of the ketone group.

    Carboxylic Acids: From oxidation of the cyclopentylmethyl group.

    Substituted Carbamates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate serves as a valuable intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its carbamate group is a common motif in many bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate exerts its effects depends on its specific application. In biological systems, carbamates often act by inhibiting enzymes through covalent modification of active site residues. The molecular targets and pathways involved can vary, but common targets include serine hydrolases and acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate: Similar structure but with a hydroxyl group instead of a ketone.

    tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an epoxide group instead of a ketone.

Uniqueness

tert-Butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1780338-96-6

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h10-12H,4-9H2,1-3H3,(H,15,17)

InChI Key

CHBSYVJKMFAEEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CCCC1)C=O

Purity

95

Origin of Product

United States

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